

bimiralisib mTORC1 mTORC2 dual inhibition pathway

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Compound Focus: Bimiralisib

CAS No.: 1225037-39-7

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Introduction and Scientific Rationale

The PI3K/Akt/mTOR signaling pathway is a fundamental intracellular cascade that governs cellular processes essential for normal physiology and frequently dysregulated in cancer, including cell proliferation, growth, metabolism, survival, and angiogenesis [1] [2]. Hyperactivation of this pathway is one of the most common molecular alterations in human cancers, occurring through various mechanisms such as gain-of-function mutations in the **PIK3CA** gene (encoding the p110 α catalytic subunit of PI3K) or loss-of-function mutations/epigenetic silencing of the **PTEN** tumor suppressor [2].

The rationale for dual PI3K/mTOR inhibition stems from limitations observed with single-target agents:

- **mTORC1-selective inhibitors** (rapalogs) relieve negative feedback on PI3K signaling, leading to paradoxical **Akt activation** via mTORC2 [2]
- **PI3K-selective inhibitors** fail to address mTOR activation through PI3K-independent pathways [2]
- Dual inhibitors provide more **complete pathway blockade**, preventing feedback loop-mediated resistance [2] [3]

Bimiralisib Profile and Key Characteristics

Table 1: **Bimiralisib** Chemical and Development Profile

Property Category	Specific Details
Chemical Identity	IUPAC Name: 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine [2]
	Molecular Formula: C ₁₇ H ₂₀ F ₃ N ₇ O ₂ [2]
	CAS Registry Number: 1225037-39-7 [2]
Key Characteristics	Brain-penetrant with potential for CNS malignancy treatment [2]
	ATP-competitive inhibitor targeting both PI3K and mTOR kinase [2]
	Balanced enzymatic profile with IC ₅₀ values of 0.05-0.20 μM for pAkt ^{Ser473} reduction [4]
Development Status	Phase 2 for actinic keratosis (topical formulation) [5] [6] [7]
	Phase 1 completed for advanced solid tumors (oral formulation) [4]
	Orphan Drug Designation for primary CNS lymphoma (FDA) and DLBCL (EMA) [2]

Table 2: **Bimiralisib** Formulation Comparison

Parameter	Oral Formulation	Topical Gel (2%)
Indications	Advanced solid tumors, hematological malignancies [4] [2]	Actinic keratosis (oncology) [5] [6]
Recommended Schedule	140 mg, 2 consecutive days/week (intermittent) [4]	Once daily for 2-4 weeks [5]
Key Safety Profile	Hyperglycemia, nausea; manageable with intermittent dosing [4]	Mild local skin reactions; minimal systemic absorption [5] [6]

Parameter	Oral Formulation	Topical Gel (2%)
Efficacy Highlights	Partial response in NOTCH1-mutant HNSCC [4]	92% clearance in Olsen grade 1 lesions [5] [6]

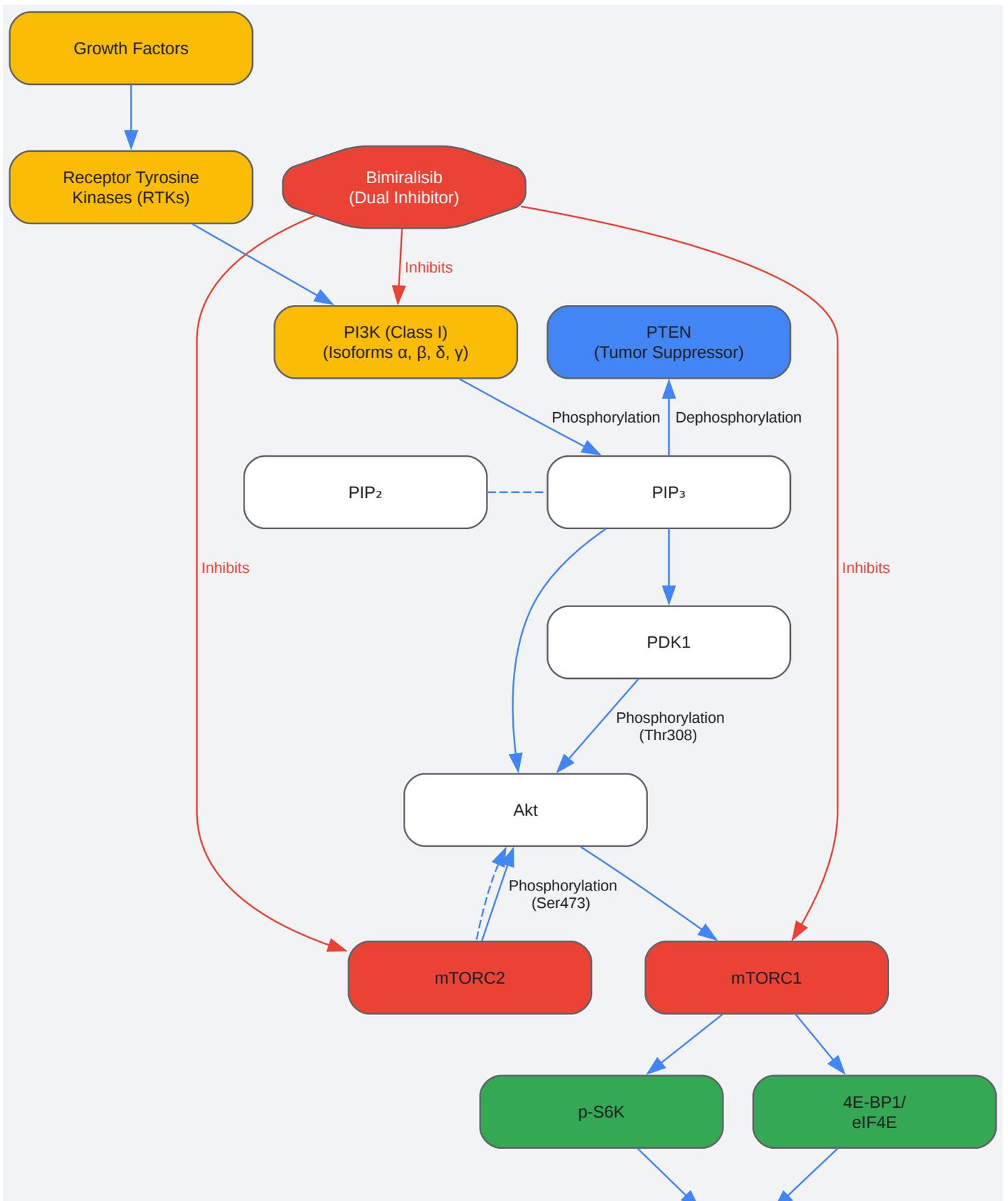
Mechanism of Action and Pathway Pharmacology

Bimiralisib directly targets the ATP-binding site of PI3K and mTOR, providing balanced dual inhibition [2].

This comprehensive blockade strategy offers several pharmacological advantages over selective inhibitors:

- **Simultaneous inhibition** of all class I PI3K isoforms prevents upstream activation of the pathway [2]
- **Direct mTOR kinase inhibition** blocks both mTORC1 and mTORC2 activities, preventing the compensatory Akt activation seen with rapalogs [2]
- **Blood-brain barrier penetration** enables potential application for CNS malignancies [2]

The diagram below illustrates the PI3K/Akt/mTOR pathway and **bimiralisib**'s inhibition points:



Cell Proliferation
Growth & Survival

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Diagram 1: **Bimiralisib** inhibits PI3K and both mTOR complexes, providing complete pathway blockade.

Preclinical and Clinical Efficacy Evidence

Oral Bimiralisib in Advanced Solid Tumors

A Phase I study (NCT02483858) established the safety and recommended Phase 2 dose of oral **bimiralisib** [4]. Key findings included:

- **Maximum Tolerated Dose:** 80 mg for continuous daily dosing, with grade 3 fatigue as dose-limiting toxicity [4]
- **Recommended Phase 2 Dose:** 140 mg on two consecutive days per week (intermittent schedule) [4]
- **Safety Profile:** Most frequent treatment-emergent adverse events were hyperglycemia (76.2% continuous) and nausea (56-62.5% intermittent) [4]
- **Efficacy Signal:** One partial response in a patient with **NOTCH1-mutant head and neck squamous cell carcinoma** [4]

Topical Bimiralisib in Dermatology

A randomized Phase 2 proof-of-concept study evaluated topical **bimiralisib** gel 2% as a field-directed treatment for actinic keratosis (AK) on face, scalp, and/or hands [5] [6]:

- **Efficacy in Olsen Grade 1 lesions:** 92% complete or near-complete response [5] [6]
- **Overall efficacy:** 52% (2-week treatment) and 71% (4-week treatment) achieved Investigator's Global Assessment score of 0-1 (complete/partial clearance) [5]
- **Efficacy across lesion grades:** 48% complete or near-complete response in Olsen Grade 2 lesions [5]
- **Safety:** Majority of adverse events were mild local skin reactions; only four grade 2 events, all resolving without intervention [5] [6]

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assay

This protocol assesses **bimiralisib**'s anti-proliferative effects in cancer cell lines [8]:

- **Cell Plating:** Seed cells (e.g., ATL-cell lines, HCC cell lines) in 96-well plates at densities of 4,000-8,000 cells/well and allow to adhere for 12-24 hours [8] [9]
- **Drug Treatment:** Treat cells with **bimiralisib** across a concentration range (e.g., 0-10 μ M) or DMSO vehicle control [8]
- **Incubation:** Culture cells for 72 hours at 37°C, 5% CO₂ [9]
- **Viability Measurement:** Add CellTiter-Glo reagent (20 μ L/well) and measure luminescence after 10-minute incubation [8]
- **Data Analysis:** Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves [9]

Western Blot Analysis of Pathway Inhibition

This method validates **bimiralisib**'s mechanism of action by detecting phosphorylation changes in key pathway components [8] [9]:

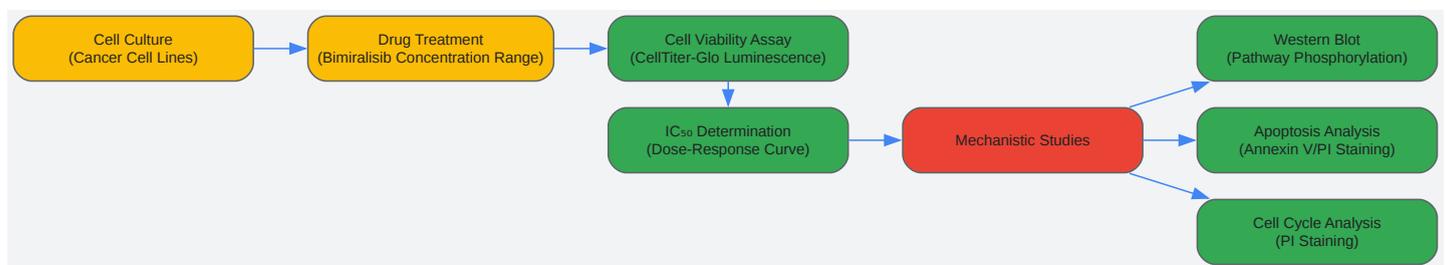
- **Cell Treatment:** Treat cells (e.g., ATL-cell lines, HCC cell lines) with **bimiralisib** at IC₅₀ or higher concentrations for 1-24 hours [8]
- **Protein Extraction:** Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [8]
- **Protein Quantification:** Measure protein concentration using BCA or Bradford assay [8]
- **Gel Electrophoresis:** Separate 20-40 μ g protein by SDS-PAGE (8-12% gels) [8]
- **Membrane Transfer:** Transfer to PVDF or nitrocellulose membranes [8]
- **Immunoblotting:** Probe with primary antibodies against:
 - **Phospho-Akt (Ser473)** - indicator of mTORC2 activity [8] [9]
 - **Phospho-S6K (Thr389)** - indicator of mTORC1 activity [8]
 - **Total Akt and S6K** - loading controls [8]
- **Detection:** Use HRP-conjugated secondary antibodies and chemiluminescence detection [8]

Apoptosis Analysis by Flow Cytometry

This protocol quantifies **bimiralisib**-induced apoptosis [9]:

- **Cell Treatment:** Treat cells with **bimiralisib** at IC₅₀ concentrations for 24-72 hours [9]
- **Cell Harvesting:** Collect both adherent and floating cells by trypsinization and centrifugation [9]
- **Staining:** Resuspend cells in binding buffer containing Annexin V-FITC and propidium iodide (PI) [9]
- **Incubation:** Incubate for 15 minutes in the dark at room temperature [9]
- **Flow Cytometry:** Analyze within 1 hour using flow cytometer (acquire ≥10,000 events/sample) [9]
- **Data Interpretation:**
 - **Early apoptotic:** Annexin V+/PI- cells
 - **Late apoptotic/necrotic:** Annexin V+/PI+ cells [9]

The diagram below illustrates the experimental workflow for evaluating **bimiralisib** activity:



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*Diagram 2: Experimental workflow for evaluating **bimiralisib**'s anti-tumor activity.*

Research and Development Trajectory

Based on current evidence, **bimiralisib**'s clinical development is proceeding along two distinct paths:

- **Oral Formulation:** Pursuing **precision medicine approaches** in biomarker-selected populations, particularly:
 - NOTCH1-mutant head and neck squamous cell carcinoma [4]
 - IDH2- and FLT3-mutated acute myeloid leukemia (in combination with venetoclax) [7]
 - Primary CNS lymphoma (leveraging brain-penetrant properties) [2]

- **Topical Formulation:** Advancing toward **pivotal Phase 3 trials** in actinic keratosis based on strong Phase 2 results [5] [6]

The strategic shift to **intermittent dosing schedules** for oral **bimiralisib** has improved its therapeutic index by maintaining biological activity while reducing severe adverse events, particularly grade ≥ 3 hyperglycemia [4] [2]. This approach may facilitate future combination regimens with other targeted therapies.

Conclusion

Bimiralisib represents a scientifically rational approach to PI3K/mTOR pathway inhibition with its balanced dual targeting and brain-penetrant properties. While clinical development of the oral formulation has faced challenges typical of this drug class—particularly on-target toxicities with continuous dosing—strategic optimization of dosing schedules and focus on biomarker-selected populations continues to show promise.

The topical formulation demonstrates an excellent risk-benefit profile in dermatological applications, highlighting how formulation and route of administration can significantly impact a drug's therapeutic utility. Further clinical validation in ongoing and planned trials will determine whether **bimiralisib** can fulfill its potential as a valuable addition to the oncology and oncodermatology therapeutic arsenal.

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